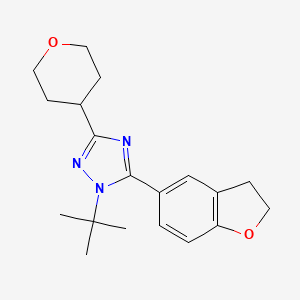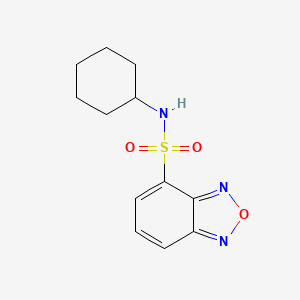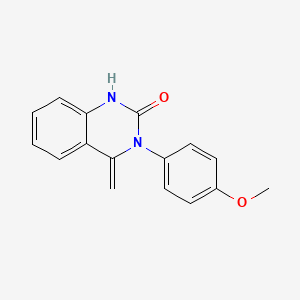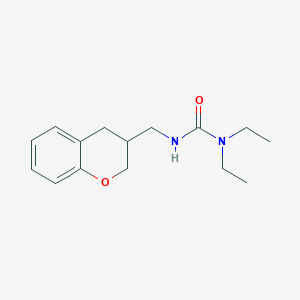![molecular formula C20H17ClN4O3 B5629520 2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5629520.png)
2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoxazole and oxadiazole derivatives involves multi-step chemical reactions, utilizing different starting materials and intermediates to achieve the desired compound. For example, Vodela et al. (2013) described the synthesis of novel benzoxazole-based 1,3,4-oxadiazoles involving benzoxazole-2-carboxylic acid as a starting material and various intermediates such as benzoxazole-2-carbonyl chloride and benzoxazole-2-carboxylic acid hydrazide. The chemical structures of the synthesized compounds were elucidated using IR, 1H NMR, and mass spectral data, indicating a meticulous approach to confirming their molecular structures (Vodela et al., 2013).
Molecular Structure Analysis
The molecular structure analysis of such compounds is crucial for understanding their chemical properties and potential biological activities. Techniques like NMR, IR spectroscopy, and X-ray crystallography are commonly employed. For instance, Marjani (2013) synthesized a related compound and studied its structure using X-ray diffraction, NMR spectroscopy, and IR spectroscopy, providing detailed insights into its molecular geometry and electronic structure (Marjani, 2013).
Chemical Reactions and Properties
Benzoxazole and oxadiazole derivatives participate in various chemical reactions, owing to the reactive nature of their functional groups. These reactions can lead to the formation of new compounds with diverse chemical and biological properties. The synthesis pathways often involve cyclization reactions, substitutions, and conversions under specific conditions to achieve the desired chemical structure.
Physical Properties Analysis
The physical properties of benzoxazole and oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining their suitability for different applications, including pharmacological uses. Detailed analysis of physical properties requires experimental measurements and can provide insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are critical for their functional applications. Understanding these properties is essential for designing compounds with desired biological activities and chemical stability.
Mecanismo De Acción
The mechanism of action of oxadiazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Some oxadiazole derivatives have been found to have anti-infective properties, acting as anti-bacterial, anti-viral, anti-leishmanial agents .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-25(9-8-18-22-12-27-24-18)20(26)14-4-7-17-16(11-14)23-19(28-17)10-13-2-5-15(21)6-3-13/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVCETZWFOYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC=N1)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1,3-benzoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5629454.png)
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-ethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5629471.png)



![1-[3-(2,3-dihydro-1-benzofuran-7-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5629515.png)
![1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-3-phenyl-4-imidazolidinone](/img/structure/B5629522.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5629531.png)

![(1S*,5R*)-6-(3-methylbut-2-en-1-yl)-3-[3-(1H-pyrazol-1-yl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5629540.png)